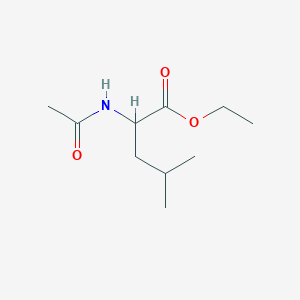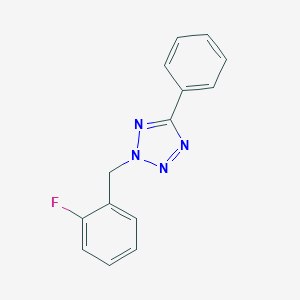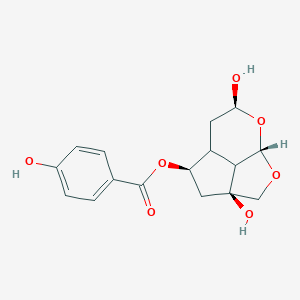
1-Propene-1,2,3-tricarboxylic acid, monoethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propene-1,2,3-tricarboxylic acid, monoethyl ester, also known as citraconic acid monoethyl ester (CAEE), is an organic compound with the chemical formula C7H8O5. It is a colorless liquid that is used in various scientific research applications, particularly in the field of biochemistry.
Wirkmechanismus
The mechanism of action of CAEE is not fully understood. However, it is believed to act as a reactive intermediate in various chemical reactions, particularly in the synthesis of compounds with biological activity.
Biochemical and Physiological Effects:
CAEE has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and xanthine oxidase. It has also been shown to have antioxidant and anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using CAEE in lab experiments is its versatility as a building block for the synthesis of various compounds. It is also relatively easy to synthesize and purify. However, one limitation is its potential toxicity, which can pose a risk to researchers if proper safety measures are not taken.
Zukünftige Richtungen
There are several potential future directions for research involving CAEE. One area of interest is the synthesis of new compounds with biological activity, particularly antitumor and anti-inflammatory agents. Another area of interest is the development of new synthetic methods for the production of CAEE and related compounds. Additionally, further research is needed to fully understand the mechanism of action of CAEE and its potential applications in various fields of science.
Synthesemethoden
CAEE can be synthesized through the esterification of 1-Propene-1,2,3-tricarboxylic acid, monoethyl ester acid with ethanol. The reaction is typically carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid. The resulting product is then purified through distillation or recrystallization.
Wissenschaftliche Forschungsanwendungen
CAEE is commonly used in scientific research as a building block for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and materials. It has been shown to have potential as a starting material for the synthesis of antitumor agents, anti-inflammatory agents, and insecticides.
Eigenschaften
CAS-Nummer |
1321-30-8 |
|---|---|
Produktname |
1-Propene-1,2,3-tricarboxylic acid, monoethyl ester |
Molekularformel |
C8H11O6 |
Molekulargewicht |
202.16 g/mol |
IUPAC-Name |
(2E)-2-(2-ethoxy-2-oxoethylidene)butanedioic acid |
InChI |
InChI=1S/C8H10O6/c1-2-14-7(11)4-5(8(12)13)3-6(9)10/h4H,2-3H2,1H3,(H,9,10)(H,12,13)/b5-4+ |
InChI-Schlüssel |
ANIDMCPGEUWERH-SNAWJCMRSA-N |
Isomerische SMILES |
CCOC(=O)/C=C(\CC(=O)O)/C(=O)O |
SMILES |
CCOC(=O)C=C(CC(=O)O)C(=O)O |
Kanonische SMILES |
CCOC(=O)C=C(CC(=O)O)C(=O)O |
Dichte |
1.096 (25°) |
Physikalische Beschreibung |
colourless, oily liquid with sweet, fruity, winey odour and taste |
Löslichkeit |
slightly soluble in water; soluble in alcohol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Methyl-8-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine](/img/structure/B223920.png)
![N-allyl-N-{5-chloro-2-[(4-fluorobenzyl)oxy]benzyl}amine](/img/structure/B223921.png)
![N-{5-chloro-2-[(4-chlorobenzyl)oxy]benzyl}-N-propylamine](/img/structure/B223922.png)


![N-{5-chloro-2-[(4-chlorobenzyl)oxy]benzyl}-N-isobutylamine](/img/structure/B223928.png)
![3-[(4-chlorobenzyl)sulfanyl]-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B223932.png)


![N-[1,1'-biphenyl]-4-yl-3,4,5-trimethoxybenzamide](/img/structure/B223963.png)


![(2-Chlorophenyl)[4-(diphenylmethyl)piperazin-1-yl]methanone](/img/structure/B223982.png)
![2-[4-(2-amino-3-cyano-4H-benzo[h]chromen-4-yl)-2-methoxyphenoxy]-N-(4-methylphenyl)acetamide](/img/structure/B223983.png)